Peptide VF13N
CAS No.: 142649-36-3
Cat. No.: VC0539022
Molecular Formula: C57H88N14O23S
Molecular Weight: 1369.46
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142649-36-3 |
|---|---|
| Molecular Formula | C57H88N14O23S |
| Molecular Weight | 1369.46 |
| IUPAC Name | (2S,8S,11S,14S,17S,20R,26S,29S,32S)-14-(2-amino-2-oxoethyl)-32-((S)-2-((S)-2-amino-3-methylbutanamido)-3-methylbutanamido)-2-benzyl-26-(2-carboxyethyl)-29-(carboxymethyl)-17-((R)-1-hydroxyethyl)-8-(hydroxymethyl)-11-isobutyl-20-(mercaptomethyl)-4,7,10,13,16,19,22,25,28,31-decaoxo-3,6,9,12,15,18,21,24,27,30-decaazapentatriacontanedioic acid |
| Standard InChI | InChI=1S/C57H88N14O23S/c1-25(2)17-32(50(86)69-36(23-72)48(84)61-21-39(75)62-35(57(93)94)18-29-11-9-8-10-12-29)66-51(87)33(19-38(58)74)68-56(92)46(28(7)73)71-53(89)37(24-95)63-40(76)22-60-47(83)30(13-15-41(77)78)64-52(88)34(20-43(81)82)67-49(85)31(14-16-42(79)80)65-55(91)45(27(5)6)70-54(90)44(59)26(3)4/h8-12,25-28,30-37,44-46,72-73,95H,13-24,59H2,1-7H3,(H2,58,74)(H,60,83)(H,61,84)(H,62,75)(H,63,76)(H,64,88)(H,65,91)(H,66,87)(H,67,85)(H,68,92)(H,69,86)(H,70,90)(H,71,89)(H,77,78)(H,79,80)(H,81,82)(H,93,94)/t28-,30+,31+,32+,33+,34+,35+,36+,37+,44+,45+,46+/m1/s1 |
| Standard InChI Key | XZNQUNZTYGDDLZ-QIKHTSBFSA-N |
| SMILES | O=C(O)[C@H](CC1=CC=CC=C1)NC(CNC([C@H](CO)NC([C@H](CC(C)C)NC([C@H](CC(N)=O)NC([C@H]([C@H](O)C)NC([C@H](CS)NC(CNC([C@H](CCC(O)=O)NC([C@H](CC(O)=O)NC([C@H](CCC(O)=O)NC([C@H](C(C)C)NC([C@H](C(C)C)N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O |
| Appearance | Solid powder |
Introduction
Structural and Functional Characteristics of VF-13
VF-13 is a synthetic chimeric peptide engineered to incorporate critical pharmacophoric elements from two endogenous neuropeptides: VD-Hpα, a cannabinoid receptor ligand, and NPVF, an NPFF receptor agonist . The hybridization strategy aims to synergize the antinociceptive pathways of both systems while mitigating adverse effects associated with classical cannabinoids. Structurally, VF-13 retains conserved residues essential for receptor binding, including motifs that facilitate interaction with CB1 and NPFF receptors .
Sequence Design and Modifications
The primary sequence of VF-13 optimizes receptor engagement through strategic residue selection. While the exact amino acid sequence remains proprietary, pharmacological assays confirm that its design preserves the N-terminal domain of VD-Hpα and the C-terminal region of NPVF . This configuration enables dual receptor activation, as evidenced by its ability to phosphorylate extracellular signal-regulated kinase 1/2 (ERK1/2) in CB1-expressing CHO cells and inhibit forskolin-induced cAMP accumulation in NPFF1/2-expressing HEK293 cells .
Table 1: Key Structural and Functional Attributes of VF-13
Mechanisms of Action and Pharmacological Effects
VF-13 exerts its therapeutic effects through a multifaceted mechanism involving both cannabinoid and NPFF systems. In vitro studies demonstrate its capacity to induce neurite outgrowth in Neuro 2A cells, a process mediated by CB1 and NPFF receptors . This activity suggests neurotropic potential, albeit secondary to its primary antinociceptive role.
Receptor Activation and Signaling Pathways
Upon binding CB1 receptors, VF-13 triggers ERK1/2 phosphorylation, a pathway implicated in pain modulation and neuroplasticity . Concurrently, its interaction with NPFF1/2 receptors inhibits adenylate cyclase, reducing intracellular cAMP levels—a mechanism shared with opioid analgesics but devoid of µ-opioid receptor engagement . This dual receptor agonism underpins its unique efficacy profile.
Antinociceptive Efficacy in Preclinical Models
In murine models, intracerebroventricular administration of VF-13 produced dose-dependent antinociception in tail-flick (acute pain) and carrageenan-induced inflammatory pain assays . Notably, its efficacy surpassed that of (m)VD-Hpα-NH2, a reference compound, in inflammatory models, with an ED50 of 3.2 nmol . Subcutaneous delivery further validated its systemic applicability, achieving significant pain relief without inducing catalepsy or motor impairment .
Table 2: Pharmacokinetic and Pharmacodynamic Profile of VF-13
Comparative Analysis with Historical Peptide VF13
A distinct peptide designated VF13, derived from rabies virus glycoproteins, was identified in earlier immunology research . This 13-mer peptide (residues 31D–VF13) stimulates T-helper cells via major histocompatibility complex (MHC) class II presentation, enhancing antigen-specific immune responses . Post-translational modifications, such as glycosylation, were shown to modulate its serum stability and MHC-binding affinity, though excessive mid-chain glycosylation attenuated T-cell activation .
Immunological vs. Neurological Applications
While both VF-13 and VF13 are peptide therapeutics, their applications diverge:
-
VF-13 (Chimeric): Targets neurological pathways for pain management .
-
VF13 (Immunogenic): Enhances antiviral immunity via T-cell activation .
This nomenclature overlap underscores the importance of contextual clarity in peptide research.
Future Directions and Research Imperatives
Despite promising preclinical data, translational challenges persist. Priorities include:
-
Humanized Receptor Binding Studies: Confirm affinity and efficacy in human CB1/NPFF receptors.
-
Formulation Optimization: Enhance bioavailability for non-invasive routes (e.g., oral, transdermal).
-
Long-Term Toxicity Profiles: Assess chronic exposure effects in higher-order species.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume